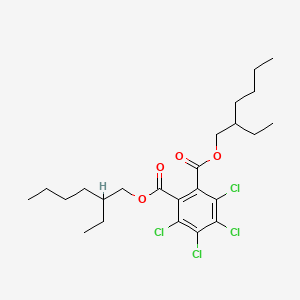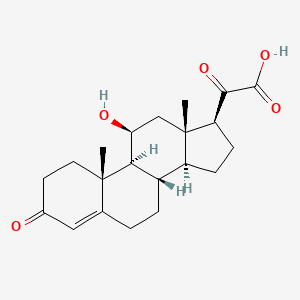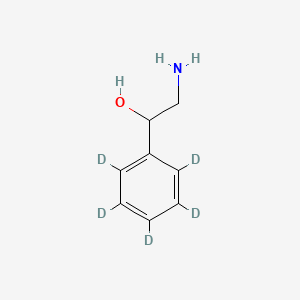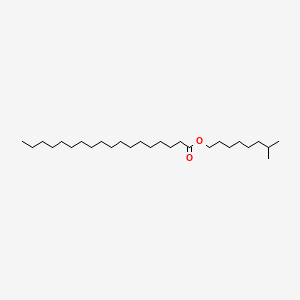
1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, bis(2-ethylhexyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, bis(2-ethylhexyl) ester: is a chemical compound that belongs to the class of phthalates. It is commonly used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is known for its ability to impart desirable physical properties to polyvinyl chloride (PVC) and other polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, bis(2-ethylhexyl) ester typically involves the esterification of 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro- with 2-ethylhexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated to the desired temperature. The reaction mixture is then passed through a series of distillation columns to separate the product from unreacted starting materials and by-products. The final product is purified to meet the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, bis(2-ethylhexyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro- and 2-ethylhexanol.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro- and 2-ethylhexanol.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, bis(2-ethylhexyl) ester has several scientific research applications, including:
Chemistry: Used as a plasticizer in the study of polymer properties and behavior.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and its impact on human health.
Industry: Widely used in the production of flexible PVC products, including cables, flooring, and medical devices.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, bis(2-ethylhexyl) ester involves its interaction with the polymer matrix, where it acts as a plasticizer. By embedding itself between the polymer chains, it reduces intermolecular forces, increasing the flexibility and workability of the material. In biological systems, it may interact with hormone receptors, leading to potential endocrine-disrupting effects.
Comparación Con Compuestos Similares
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar applications.
Diisononyl phthalate (DINP): Used as a plasticizer with lower volatility and better performance in certain applications.
Diisodecyl phthalate (DIDP): Known for its high molecular weight and low volatility, making it suitable for high-temperature applications.
Uniqueness: 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, bis(2-ethylhexyl) ester is unique due to the presence of chlorine atoms on the benzene ring, which can influence its chemical reactivity and physical properties. This compound’s specific structure allows it to impart distinct characteristics to the materials it is used in, making it valuable in specialized applications.
Propiedades
Número CAS |
34832-88-7 |
|---|---|
Fórmula molecular |
C24H34Cl4O4 |
Peso molecular |
528.3 g/mol |
Nombre IUPAC |
bis(2-ethylhexyl) 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H34Cl4O4/c1-5-9-11-15(7-3)13-31-23(29)17-18(20(26)22(28)21(27)19(17)25)24(30)32-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 |
Clave InChI |
BELGUQVGZMFEAQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OCC(CC)CCCC |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-({Cyclohexyl[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}methyl)naphthalen-2-ol](/img/structure/B13831017.png)







